二甲基二乙酰氧基富马酸酯

描述

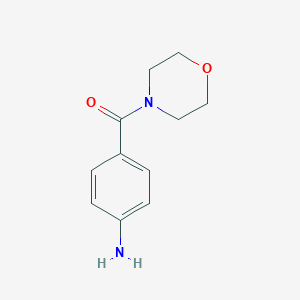

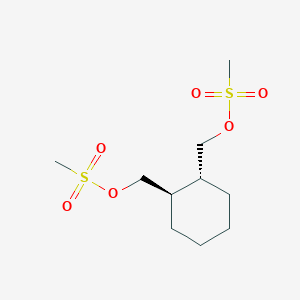

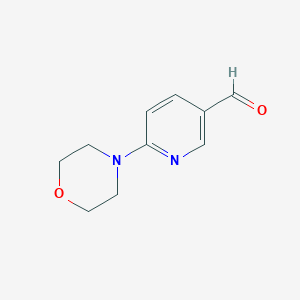

Dimethyl diacetoxyfumarate, commonly referred to as dimethyl fumarate (DMF), is a fumaric acid ester that has gained significant attention due to its therapeutic applications in autoimmune diseases such as multiple sclerosis (MS) and psoriasis. The compound has been the subject of various studies aiming to elucidate its mechanism of action, synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of DMF has been explored in the context of process intensification strategies. A continuous-flow synthesis method for DMF has been developed, providing a cascade methodology that achieves the synthesis in short reaction times and quantitative yields. This approach highlights the potential for efficient and scalable production of DMF, which is crucial given its role as a powerful small molecule in the treatment of psoriasis and multiple sclerosis .

Molecular Structure Analysis

The molecular structure of DMF has been studied through vibrational spectra, including infrared and Raman spectroscopy. These studies have revealed the presence of different conformers of DMF, namely the trans-trans and trans-cis conformers. The solid-state spectra are consistent with the trans-trans conformation, while additional bands observed in the liquid and vapor phases suggest the presence of the trans-cis conformer. The observed frequencies have been assigned based on molecular symmetries, contributing to a deeper understanding of the structural dynamics of DMF .

Chemical Reactions Analysis

DMF has been shown to participate in various chemical reactions, particularly as an electrophilic reagent. It has been used for the synthesis of itaconate ester derivatives and has proven to be an efficient intermediate for the selective synthesis of dimethyl 3-alkyl itaconates and 2-alkyl 3-carbomethoxy-γ-lactams. These reactions highlight the versatility of DMF as a reagent in organic synthesis, with potential applications in the development of new pharmaceutical compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of DMF have been extensively studied due to its pharmacological significance. DMF is known to modify cysteine residues in proteins, which is thought to be a key aspect of its mechanism of action in treating autoimmune diseases. It has been shown to induce apoptosis in various cancer cell lines by inhibiting NF-κB nuclear translocation and down-regulating anti-apoptotic proteins. Additionally, DMF has been found to suppress immune responses through pathways such as the Nrf2-Keap1 pathway and the HCA2/GPR109A pathway, leading to anti-inflammatory effects .

科学研究应用

癌症研究

与二甲基二乙酰氧基富马酸酯密切相关的富马酸二甲酯(DMF)在癌症研究中显示出潜力。Xie 等人(2015 年)的一项研究表明,DMF 通过涉及谷胱甘肽耗竭、活性氧增加和 MAPK 激活的途径诱导结肠癌细胞坏死 (Xie 等人,2015)。

神经系统疾病

DMF 已被广泛研究其在多发性硬化症(MS)中的作用。Kihara 等人(2015 年)报告称,DMF 在 MS 模型中抑制整合素 α4 的表达,为其在 MS 中的疗效提供了另一种机制 (Kihara 等人,2015)。Linker 和 Gold(2013 年)的另一项研究讨论了 DMF 在 MS 中的作用模式,重点介绍了其免疫调节作用和抗氧化反应途径的激活 (Linker 和 Gold,2013)。

神经保护

Krämer 等人(2017 年)探讨了 DMF 在创伤性脑损伤背景下的神经保护潜力。他们的研究表明,损伤后 DMF 治疗可防止抗氧化脑谷胱甘肽的耗竭并赋予神经保护 (Krämer 等人,2017)。

免疫调节作用

DMF 的免疫调节作用一直是研究的重点,尤其是在自身免疫性疾病的治疗中。Hosseini 等人(2018 年)讨论了 DMF 如何影响各种免疫细胞,并可以调节先天性和适应性免疫系统 (Hosseini 等人,2018)。

代谢途径

Kornberg 等人(2018 年)探讨了 DMF 如何靶向 GAPDH 和有氧糖酵解,通过下调髓样和淋巴样细胞中的有氧糖酵解来调节免疫 (Kornberg 等人,2018)。

细胞保护

Brennan 等人(2017 年)的一项研究表明,DMF 通过其代谢物单甲基富马酸酯,可以通过 OSGIN1 依赖性机制诱导人星形胶质细胞的细胞保护 (Brennan 等人,2017)。

安全和危害

属性

IUPAC Name |

dimethyl (E)-2,3-diacetyloxybut-2-enedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O8/c1-5(11)17-7(9(13)15-3)8(10(14)16-4)18-6(2)12/h1-4H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKGXGEHGPYWBDK-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(=C(C(=O)OC)OC(=O)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O/C(=C(\C(=O)OC)/OC(=O)C)/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl diacetoxyfumarate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

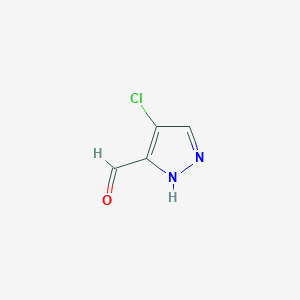

![6-Methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B122139.png)

![[(2S,3S,5S,8R,9S,10S,13S,14S,16S)-10,13-dimethyl-17-oxo-2,16-di(piperidin-1-yl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B122145.png)

![(2S,3S,5S,8R,9S,10S,13S,14S,16S)-3-hydroxy-10,13-dimethyl-2,16-di(piperidin-1-yl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B122152.png)